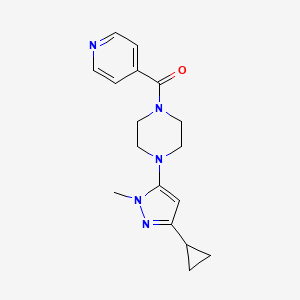
ML218 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML218 hydrochloride is a potent, selective, and orally active inhibitor of T-type Ca2+ channels (Cav3.1, Cav3.2, Cav3.3). It has IC50s of 310 nM and 270 nM for Cav3.2 and Cav3.3, respectively . It inhibits the burst activity in subthalamic nucleus (STN) neurons . It has no significant inhibition of L- or N-type calcium channels, K ATP or hERG potassium channels . It can penetrate the blood-brain barrier .
Molecular Structure Analysis
The cryo-EM structures of Cav3.2 alone and in complex with four T-type calcium channel selective antagonists, including ML218, have been presented . The structures suggest an interplay of proliferation factors during the bacterial antigens and calcium channel drug interaction .Applications De Recherche Scientifique
1. Inhibition of Oral Cancer Cell Proliferation
ML218 (hydrochloride) has been found to be more efficient than capsaicin in inhibiting bacterial antigen-induced proliferation of Cal 27 oral cancer cells. It acts as a T-type voltage-gated calcium channel blocker, effectively reducing LPS-induced oral cancer cell proliferation, increasing apoptosis and cell death. However, its efficacy is significantly reduced in the presence of bacterial antigens. This suggests a potential role of ML218 in oral cancer treatment and highlights the interaction between bacterial antigens and calcium channel drugs in cancer proliferation (Chakraborty et al., 2021).
2. Effects in Neuropathy
ML218 (hydrochloride) has shown relevance in neuropathic conditions. In a study on dorsal root ganglion neurons, ML218 effectively prevented spontaneous activity and hyperexcitability associated with paclitaxel-induced neuropathy. It inhibited T-type calcium channels and displayed potential in treating neuropathic pain (Li et al., 2017).
3. Lack of Antiparkinsonian Effects in Monkeys
In research involving MPTP-treated parkinsonian monkeys, systemic injections of ML218 did not demonstrate specific antiparkinsonian effects. This indicates that while ML218 can interact with relevant neural mechanisms, it may not be effective in treating Parkinson's disease symptoms due to its sedative effects (Galván et al., 2016).
4. Potential in Neurological Disorders
ML218 has been identified as a selective T-Type calcium channel inhibitor with significant effects on STN neurons and potential therapeutic roles in neurological disorders like pain, epilepsy, and sleep disorders. It exhibits robust effects in inhibiting T-type calcium current and rebound burst activity in neurons, indicating its potential in various neurological applications (Xiang et al., 2011).
5. Modulation of Thalamic Activity in Parkinsonian Monkeys
In Parkinsonian monkeys, intrathalamic microinjections of ML218 partially normalized thalamic activity by reducing rebound bursts and increasing gamma frequency oscillations. However, it did not significantly alter Parkinsonism-related changes in firing rates and beta frequency range oscillations. This study highlights the nuanced effects of ML218 on neural activity relevant to Parkinson's disease (Devergnas et al., 2016).
Mécanisme D'action
Target of Action
ML218 (hydrochloride) is a selective inhibitor of T-type calcium channels . The primary targets of this compound are the CaV3.2 and CaV3.3 channels . These channels play a crucial role in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion.
Mode of Action
ML218 (hydrochloride) interacts with its targets, the T-type calcium channels, by binding to them and inhibiting their function . This results in a decrease in calcium ion flow through these channels, which can lead to changes in cellular functions that depend on calcium signaling .
Biochemical Pathways
The inhibition of T-type calcium channels by ML218 (hydrochloride) affects various biochemical pathways. For instance, it decreases burst activity in subthalamic nucleus (STN) neurons . .
Pharmacokinetics
ML218 (hydrochloride) is orally active , indicating that it can be absorbed through the digestive tract. It is soluble in DMSO and ethanol, which suggests that it may have good bioavailability . .
Result of Action
The action of ML218 (hydrochloride) leads to several molecular and cellular effects. It has been shown to inhibit oral cancer cell proliferation . Additionally, it increases apoptosis and cell death . These effects can be significantly reduced in the presence of certain bacterial antigens .
Action Environment
The action, efficacy, and stability of ML218 (hydrochloride) can be influenced by various environmental factors. For instance, the presence of bacterial antigens can reduce the efficacy of ML218 (hydrochloride) in inhibiting oral cancer cell proliferation . This suggests that the biological environment in which the compound acts can significantly impact its effectiveness.
Orientations Futures
A future study could extend the current knowledge to see the effect of different ML218 HCl concentrations on the cell viability of Cal 27 . The determination of ML218 HCl concentrations was done with the help of a RealTime MT Glo cell viability assay . The results suggest that bacterial antigen reduction of drug efficacy should be considered for developing newer pharmacological agents or testing the efficacy of the existing oral cancer chemotherapeutic agents . Voltage-gated calcium channel drugs should be considered for future oral cancer research .
Propriétés
IUPAC Name |
3,5-dichloro-N-[[(1S,5R)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O.ClH/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12;/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24);1H/t15?,16-,17+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCVEUISZZKMKJ-ZXVFAPHLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

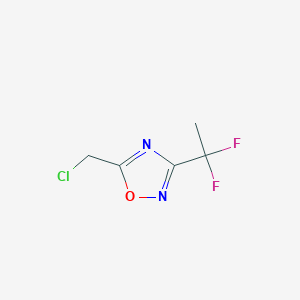
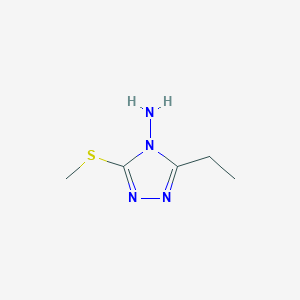
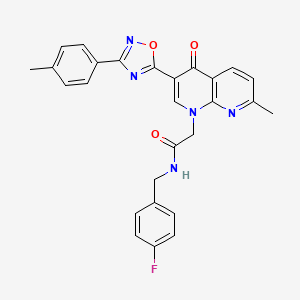
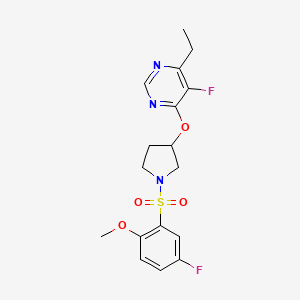
![N-[(3-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2892611.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2892612.png)
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2892615.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2892619.png)


![[(2S)-4-Phenylmorpholin-2-yl]methanamine;dihydrochloride](/img/structure/B2892622.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2892623.png)
